(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one
Description
The compound “(2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one” is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is structurally analogous to tropane alkaloids, which are known for their pharmacological activity in modulating neurotransmitter systems. The compound’s key structural elements include:
- 3,4-Dimethoxyphenyl group: Aromatic substitution with methoxy groups at positions 3 and 4, which may enhance lipophilicity and receptor-binding interactions.
- 3-Methoxy-8-azabicyclo[3.2.1]octane: A bicyclic amine system with a methoxy substituent at position 3, likely influencing steric and electronic properties.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-22-16-11-14-6-7-15(12-16)20(14)19(21)9-5-13-4-8-17(23-2)18(10-13)24-3/h4-5,8-10,14-16H,6-7,11-12H2,1-3H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROMCKUQCCENKJ-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC2CCC(C1)N2C(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat or pressure.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions, often using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Formation of the Enone Moiety: The enone structure can be formed through aldol condensation, where an aldehyde and a ketone react in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the enone moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of niranthin have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that niranthin can induce apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and death .
Neuroprotective Effects
The bicyclic structure of (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one suggests potential neuroprotective effects. Compounds with similar azabicyclo structures have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that related compounds possess activity against both bacterial and fungal pathogens, suggesting that this compound may also exhibit similar properties . This could lead to its use in developing new antibiotics or antifungal treatments.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Studies suggest that its lipophilicity allows for good membrane permeability, which is essential for effective bioavailability .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred pharmacological implications.
Structural and Functional Insights:
Bicyclic Core Modifications: The 8-azabicyclo[3.2.1]octane system is common to all compounds, but substitutions at position 3 (e.g., methoxy in the target compound vs. triazole in BK63156) significantly alter electronic and steric profiles.
Aromatic Substituents :
- Methoxy vs. Halogenated Groups : The target compound’s 3,4-dimethoxyphenyl group contrasts with halogenated analogs (e.g., 3,4-dichlorophenyl in ), which may increase binding affinity to hydrophobic pockets but reduce metabolic stability .
- Bromophenyl (CID 6433296) : Bromine’s polarizability could enhance interactions with aromatic residues in enzyme active sites .
Functional Group Impact :
- The α,β-unsaturated ketone in the target compound may confer reactivity toward nucleophiles (e.g., thiols in proteins), a feature absent in analogs like BK63156 .
- Hydroxy and triazole groups ( and BK63156) improve solubility but may alter blood-brain barrier penetration compared to methoxy or halogenated derivatives .
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a prop-2-en-1-one moiety linked to a 3-methoxy-8-azabicyclo[3.2.1]octane group and a 3,4-dimethoxyphenyl substituent. The molecular formula is , and its molecular weight is approximately 341.42 g/mol .
1. Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been shown to possess selective cytotoxicity against various cancer cell lines. A study highlighted that these compounds could inhibit cell proliferation in human cancer cells through apoptosis induction mechanisms, potentially targeting specific signaling pathways involved in cancer progression .
2. Kappa Opioid Receptor Antagonism
The compound has been studied for its activity as a kappa opioid receptor antagonist . Kappa antagonists are known to modulate pain and may have applications in treating mood disorders and addiction. For example, modifications to similar scaffolds have resulted in compounds with high selectivity for kappa receptors, showing promising results in preclinical models .
3. Neuroprotective Effects
The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases. Compounds featuring the 8-azabicyclo structure have demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells under stress conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Specific Enzymatic Pathways: Similar compounds have shown to inhibit enzymes involved in tumor growth and metastasis.
- Receptor Modulation: As a kappa opioid receptor antagonist, it may alter neurotransmitter release patterns, affecting pain perception and mood.
- Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is critical for its anticancer effects.
Case Studies and Research Findings
Q & A
Basic Question: What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane moiety in this compound?
Methodological Answer:
The synthesis of the 8-azabicyclo[3.2.1]octane core typically involves intramolecular cyclization reactions. For example:
- Mannich-type reactions or aza-Prins cyclizations can form the bicyclic structure by leveraging amine intermediates and carbonyl electrophiles .
- Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. X-ray crystallography (as in related azabicyclo compounds) confirms stereochemistry .
Table 1: Example Synthetic Routes for Azabicyclo Systems
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aza-Prins Cyclization | Allyl amine, acid catalyst, 80°C | 65–75 | |
| Mannich Reaction | Formaldehyde, secondary amine, RT | 50–60 |
Basic Question: How is the stereochemical configuration of the prop-2-en-1-one group validated?
Methodological Answer:
The (2E)-configuration of the α,β-unsaturated ketone is confirmed via:
- NMR Spectroscopy : Coupling constants (J ≈ 12–16 Hz for trans olefinic protons) .
- X-ray Diffraction : Crystal structures of analogous compounds (e.g., ) resolve spatial arrangements .
Advanced Question: How can researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Correction Models : Adjust computational parameters (e.g., PCM in DFT) to match experimental conditions .
- Dynamic NMR Analysis : Detect conformational exchange broadening signals (e.g., coalescence temperature studies) .
- Cross-Validation : Compare with structurally similar compounds (e.g., and use X-ray data to validate DFT-optimized geometries) .
Advanced Question: What methodologies are used to study the compound’s potential biological targets?
Methodological Answer:
- Molecular Docking : Software like Discovery Studio predicts binding modes to receptors (e.g., serotonin or histamine receptors due to the bicyclic amine motif) .
- Pharmacophore Modeling : Maps functional groups (methoxy, ketone) to align with target active sites .
- In Vitro Assays : Competitive binding studies using radiolabeled ligands (see for analogous bioactive enones) .
Table 2: Computational Tools for Target Prediction
| Tool | Application | Reference |
|---|---|---|
| Discovery Studio | Docking, pharmacophore modeling | |
| AutoDock Vina | Binding affinity calculations |
Advanced Question: How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .
- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclizations) .
- In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediates and adjust conditions in real time .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), olefinic protons (δ ~6.5–7.5 ppm), and bicyclic carbons .
- IR Spectroscopy : Confirm carbonyl (ν ~1660–1690 cm⁻¹) and amine (ν ~3250 cm⁻¹) groups .
- HRMS : Validate molecular formula (e.g., C₂₁H₂₅NO₅ requires m/z 389.17) .
Advanced Question: What strategies resolve ambiguities in the regioselectivity of methoxy group substitution?
Methodological Answer:
- NOE (Nuclear Overhauser Effect) Experiments : Detect spatial proximity between methoxy protons and adjacent groups .
- Isotopic Labeling : Synthesize derivatives with deuterated methoxy groups to track substitution patterns .
- Comparative XRD Analysis : Compare with structurally resolved analogs (e.g., highlights substituent positioning) .
Advanced Question: How does the compound’s conformational flexibility impact its pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
